molecular formula C7H14ClNO B6214772 4-methylazepan-3-one hydrochloride CAS No. 2731008-27-6

4-methylazepan-3-one hydrochloride

Cat. No.: B6214772
CAS No.: 2731008-27-6
M. Wt: 163.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It was approved by the FDA in 1976 and is commonly available over-the-counter as well as by prescription. The compound belongs to the family of opioid drugs, which work by slowing down bowel movements.

Preparation Methods

The synthesis of 4-methylazepan-3-one hydrochloride involves several steps. The primary synthetic route includes the cyclization of a suitable precursor to form the azepan ring, followed by methylation and subsequent conversion to the hydrochloride salt. Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methylazepan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylazepan-3-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biological studies to understand its effects on cellular processes.

    Medicine: It is primarily used to treat diarrhea by slowing down bowel movements.

    Industry: The compound is used in the pharmaceutical industry for the production of anti-diarrheal medications.

Mechanism of Action

The mechanism of action of 4-methylazepan-3-one hydrochloride involves its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it inhibits the release of acetylcholine and prostaglandins, which reduces peristalsis and increases the transit time of intestinal contents. This action helps to alleviate diarrhea symptoms.

Comparison with Similar Compounds

4-Methylazepan-3-one hydrochloride can be compared with other similar compounds, such as:

    Meclizine: An antihistamine used to treat nausea and vertigo.

    Azelastine: Another antihistamine used for allergic rhinitis.

    Other opioid drugs: Such as diphenoxylate, which also slows down bowel movements but has different pharmacokinetic properties. The uniqueness of this compound lies in its specific action on the gastrointestinal tract and its availability as an over-the-counter medication.

Properties

CAS No.

2731008-27-6

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.